molecular formula C18H21F2N3 B12265815 N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12265815
M. Wt: 317.4 g/mol
InChI Key: FNEAJHIBAAVBGB-UHFFFAOYSA-N
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Description

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-ethylpyridin-2-amine
  • N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-3-amine

Uniqueness

N-{1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific combination of a piperidine ring, a pyridine ring, and a difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21F2N3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C18H21F2N3/c1-22(18-4-2-3-7-21-18)17-5-8-23(9-6-17)13-14-10-15(19)12-16(20)11-14/h2-4,7,10-12,17H,5-6,8-9,13H2,1H3

InChI Key

FNEAJHIBAAVBGB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC(=CC(=C2)F)F)C3=CC=CC=N3

Origin of Product

United States

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